Anhydroicaritin
Overview
Description
Anhydroicaritin is a naturally occurring flavonoid derived from the plant Epimedium. It is known for its various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Beta-Anhydroicaritin primarily targets TNF Receptors and MMP-3 . TNF receptors play a crucial role in triggering immune responses, including inflammation and cell death. MMP-3, also known as stromelysin-1, is involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling .
Mode of Action
Beta-Anhydroicaritin interacts with its targets, leading to a series of changes. It inhibits the synthesis and secretion of TNF-α and MMP-3 in diabetic rats, ameliorating the degradation of periodontal tissue . It also decreases the overproduction of NO , IL-10 , TNF-α , MCP-1 , and IL-6 in peritonitis mice . Furthermore, it inhibits the elevation of intracellular Ca 2+ and markedly decreases iNOS protein expression .
Biochemical Pathways
Beta-Anhydroicaritin affects several biochemical pathways. It is involved in the PI3K-AKT and Nrf-2 signaling pathways . These pathways play a fundamental role in the pharmaceutical efficacy of Beta-Anhydroicaritin .
Pharmacokinetics
Despite the numerous studies on Beta-Anhydroicaritin, the main challenge remains its very low oral bioavailability due to its physicochemical characteristics and P-glycoprotein-mediated efflux in intestinal mucosa . This impacts the bioavailability of the compound, influencing its effectiveness.
Result of Action
The interaction of Beta-Anhydroicaritin with its targets leads to a variety of molecular and cellular effects. It has been found to have antiosteoporosis, estrogen regulation, and antitumor properties . It also exhibits an immunosuppressive effect on mouse macrophages stimulated by LPS .
Biochemical Analysis
Biochemical Properties
Beta-Anhydroicaritin has been found to interact with P-glycoprotein (P-gp), a plasma membrane transporter . P-gp can extrude chemotherapeutic agents out of cells, which is one of the mechanisms of multidrug resistance of cancer cells . Beta-Anhydroicaritin has P-gp inhibitory activities .
Cellular Effects
Beta-Anhydroicaritin has been found to have significant effects on various types of cells. For instance, it has been shown to inhibit the proliferation and migration of hepatocellular carcinoma cells . It also ameliorates the degradation of periodontal tissue and inhibits the synthesis and secretion of TNF-α and MMP-3 in diabetic rats .
Molecular Mechanism
Beta-Anhydroicaritin exerts its effects at the molecular level through various mechanisms. It has been found to upregulate the expression of glutathione peroxidase 1 (GPX1) in breast cancer cells . GPX1 is less expressed in breast cancer than in normal breast tissues . Patients with high GPX1 expression levels tend to have prolonged overall survival and disease-free survival than patients with low GPX1 expression levels in breast cancer .
Temporal Effects in Laboratory Settings
The effects of Beta-Anhydroicaritin on cells have been observed over time in laboratory settings. For instance, it has been found to significantly inhibit the proliferation of hepatocellular carcinoma cells over a 24-hour period .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydroicaritin can be synthesized from commercially available phloroglucinol through a series of nine steps. The synthetic route involves a modified Algar-Flynn-Oyamada cyclization and a relay Claisen-Cope rearrangement . The reaction conditions typically require an inert argon atmosphere and dry solvents under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction of icariin from Epimedium plants, followed by enzymatic hydrolysis to produce this compound. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Anhydroicaritin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are often used for further pharmacological studies .
Scientific Research Applications
Anhydroicaritin has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various flavonoid derivatives.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has shown potential in treating conditions such as osteoporosis, cancer, and cardiovascular diseases.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Icaritin: Another flavonoid derived from Epimedium, known for its anti-cancer and anti-osteoporotic effects.
Icariin: A precursor to anhydroicaritin, widely studied for its therapeutic properties.
Uniqueness of this compound: this compound is unique due to its potent inhibitory effects on P-glycoprotein and its ability to modulate multiple signaling pathways. This makes it a promising candidate for developing new therapeutic agents .
Properties
IUPAC Name |
3,5-dihydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-21(2)9-8-13-15(27-21)10-14(22)16-17(23)18(24)19(26-20(13)16)11-4-6-12(25-3)7-5-11/h4-7,10,22,24H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCHTBBOSVKORE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316333 | |
Record name | β-Anhydroicaritin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38226-86-7 | |
Record name | β-Anhydroicaritin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38226-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Anhydroicaritin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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